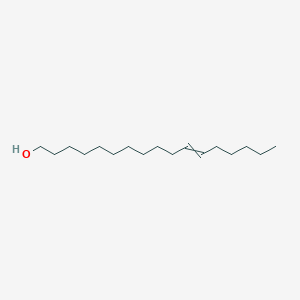
Heptadec-11-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadec-11-en-1-ol, also known as (Z)-heptadec-11-en-1-ol, is a long-chain fatty alcohol with the molecular formula C17H34O. It is characterized by the presence of a double bond at the 11th position of the heptadecane chain and a hydroxyl group at the terminal carbon. This compound is a member of the long-chain fatty alcohols, which are known for their significant roles in various biological and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reduction of heptadec-11-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the hydroboration-oxidation of heptadec-11-ene, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-11-enoic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form heptadec-11-enal or further to heptadec-11-enoic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form heptadecan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, Jones reagent.
Reduction: H2 with Pd/C, LiAlH4, NaBH4.
Substitution: SOCl2, PBr3, tosyl chloride (TsCl).
Major Products:
Oxidation: Heptadec-11-enal, heptadec-11-enoic acid.
Reduction: Heptadecan-1-ol.
Substitution: Heptadec-11-en-1-yl chloride, heptadec-11-en-1-yl bromide.
Applications De Recherche Scientifique
Heptadec-11-en-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of heptadec-11-en-1-ol involves its interaction with lipid bilayers in cell membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrophobic chain interacts with the lipid tails, affecting membrane fluidity and permeability. Additionally, it can be metabolized into other bioactive molecules that participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Heptadec-11-en-1-ol can be compared with other long-chain fatty alcohols such as:
Hexadec-11-en-1-ol: Similar in structure but with one less carbon atom, used in the synthesis of insect pheromones.
Tetradec-11-en-1-ol: Another related compound with a shorter carbon chain, also used in pheromone synthesis.
Uniqueness: this compound’s unique combination of a long hydrophobic chain and a terminal hydroxyl group makes it particularly effective in modifying membrane properties and serving as a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
73461-68-4 |
|---|---|
Formule moléculaire |
C17H34O |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
heptadec-11-en-1-ol |
InChI |
InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,18H,2-5,8-17H2,1H3 |
Clé InChI |
BVPFCRZLYCFEPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


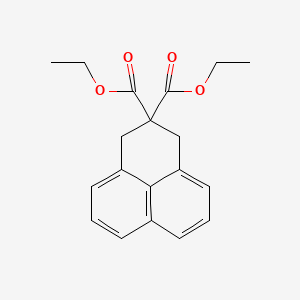
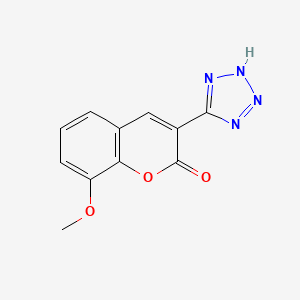
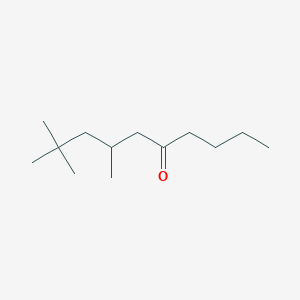
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
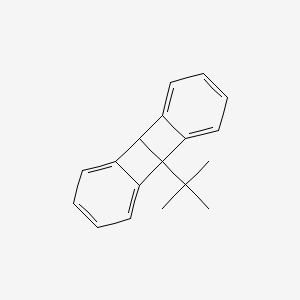

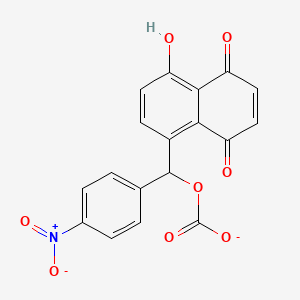
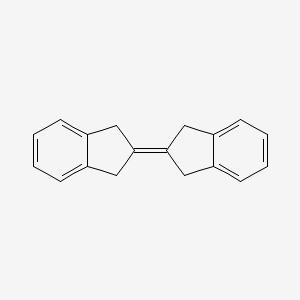
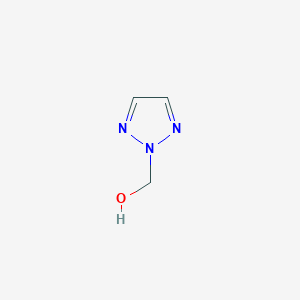
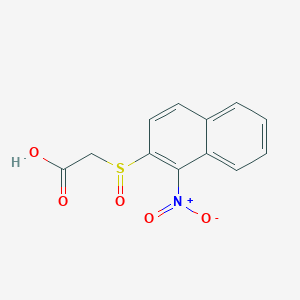
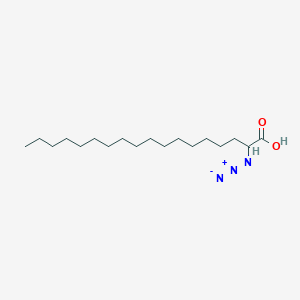
![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
